molecular formula C15H17NO3 B7906638 (R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

Cat. No. B7906638
M. Wt: 259.30 g/mol
InChI Key: VKEZZGBUHSYSJM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of PNA Building Blocks : A study explored the synthesis of alkyl 2-(guanin-9-yl)acetates as peptide nucleic acid building blocks using derivatives of guanine substituted with 4-R-benzyl groups. This research highlights the use of related oxazolidinone compounds in nucleic acid chemistry (Ferenc, Forgó, Kele, & Kovács, 2005).

  • Sources of Enantiopure α,α-Dialkyl α-Amino Acids : A study demonstrated that 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones are efficient and economical sources of enantiopure α,α-dialkylated α-amino acids. This illustrates the application of similar oxazolidinone structures in amino acid synthesis (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions : The asymmetric cycloaddition reactions of nitrile oxides with oxazolidinone derivatives were studied, showing their potential in asymmetric synthesis, a key area in organic chemistry (Suga et al., 2009).

  • Synthesis of Thiazolidin-4-ones with Biological Activity : Research into the synthesis and biological evaluation of novel thiazolidin-4-ones revealed their potential as therapeutic agents with diverse biological activities, indicating the broader applicability of related structures in medicinal chemistry (Patil & Bhatt, 2010).

  • Antimicrobial Properties of Thiazolylamides : A study on the synthesis and antimicrobial properties of certain thiazolylamides showcased the utility of related compounds in developing new antimicrobial agents (Frolov et al., 2017).

properties

IUPAC Name

(4R)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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